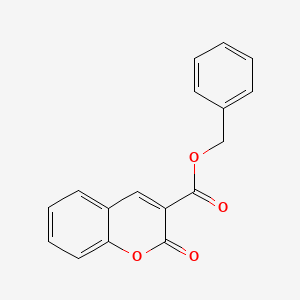

Benzyl 2-oxo-2H-chromene-3-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

324065-51-2 |

|---|---|

Molecular Formula |

C17H12O4 |

Molecular Weight |

280.27 g/mol |

IUPAC Name |

benzyl 2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C17H12O4/c18-16(20-11-12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)21-17(14)19/h1-10H,11H2 |

InChI Key |

TWXSEJRQEDMZKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3OC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Benzyl 2 Oxo 2h Chromene 3 Carboxylate

Historical Evolution of Coumarin (B35378) Synthesis Applicable to Benzyl (B1604629) 2-oxo-2H-chromene-3-carboxylate Precursors

The journey to synthesize coumarins began in the mid-19th century with W.H. Perkin's landmark synthesis of the parent coumarin molecule. byjus.com Since then, a portfolio of named reactions has been developed, forming the bedrock of coumarin chemistry. These classical methods, while not all directly producing 3-carboxylated products, are fundamental to understanding the assembly of the core coumarin scaffold.

Key historical syntheses include:

Perkin Reaction: Involves the condensation of a salicylaldehyde (B1680747) sodium salt with an acetic anhydride. byjus.com

Pechmann Condensation (1883): This acid-catalyzed reaction between a phenol (B47542) and a β-ketoester is a straightforward method for producing 4-substituted coumarins. sciensage.inforesearchgate.net

Knoevenagel Condensation: A versatile method involving the reaction of an o-hydroxybenzaldehyde with compounds containing an active methylene (B1212753) group, such as malonic esters. rsc.org This reaction is particularly relevant as it provides a direct route to coumarin-3-carboxylates.

Other notable methods that have contributed to the diversity of available coumarins include the Claisen rearrangement, the Wittig reaction, and the Reformatsky reaction. byjus.commdpi.comnih.gov

These foundational reactions have been continuously refined over the decades, with modern adaptations focusing on milder conditions, improved yields, greater substrate scope, and the principles of green chemistry. The Knoevenagel condensation, in particular, has emerged as the most direct and widely adopted strategy for synthesizing coumarin-3-carboxylic acids and their esters, including the benzyl variant. rsc.org

Direct and Indirect Synthetic Pathways for Benzyl 2-oxo-2H-chromene-3-carboxylate

The synthesis of this compound can be achieved through several strategic pathways, with the Knoevenagel condensation being the most prominent direct method.

Knoevenagel Condensation-Based Syntheses of this compound

The Knoevenagel condensation is the most efficient and direct method for synthesizing this compound. The core of this reaction is the base-catalyzed condensation of a salicylaldehyde derivative with an active methylene compound, in this case, dibenzyl malonate. The reaction proceeds through an initial condensation to form a benzylidene intermediate, followed by an intramolecular cyclization (lactonization) to yield the final coumarin product.

The general reaction is as follows: Salicylaldehyde + Dibenzyl malonate → this compound

A variety of catalysts and reaction conditions have been explored to optimize this transformation, aiming for higher yields, shorter reaction times, and more environmentally benign processes. nih.govacgpubs.org

Table 1: Selected Knoevenagel Condensation Conditions for Coumarin-3-Carboxylate Synthesis

| Active Methylene Compound | Catalyst | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| Dibenzyl malonate | L-proline | EtOH, 80 °C | 75% | byjus.com (from initial search) |

| Diethyl malonate | Piperidine (B6355638)/Acetic Acid | EtOH | Not specified | nih.govmdpi.com |

| Meldrum's acid | Sodium azide or Potassium carbonate | Water, RT | up to 99% (for acid) | nih.gov |

| Diethyl malonate | Piperidine | EtOH, Reflux | Not specified | researchgate.net |

| Diethyl malonate | Choline (B1196258) chloride/Zinc chloride (DES) | 100 °C | High | mdpi.com |

Pechmann Condensation and its Adaptations for Chromene-3-carboxylates

The Pechmann condensation is a classic and powerful method for coumarin synthesis, typically involving the acid-catalyzed reaction of a phenol with a β-ketoester. wikipedia.orgresearchgate.net The standard mechanism proceeds via transesterification followed by intramolecular Friedel-Crafts-type acylation and subsequent dehydration. wikipedia.org This pathway characteristically yields 4-substituted coumarins.

Direct synthesis of 3-carboxylated coumarins via the standard Pechmann protocol is not feasible because the required starting material would be a β-keto-diester, which is not the typical substrate for this reaction. The reaction's mechanism inherently directs substitution to the C4 position of the coumarin ring.

However, adaptations and alternative strategies inspired by the Pechmann condensation's principles could potentially be envisioned. One hypothetical approach might involve a modified substrate, such as a derivative of malonic acid, reacting with a phenol under strong acid catalysis. Nevertheless, this is not a common or efficient route. The Knoevenagel condensation remains the far more practical and direct pathway for accessing the coumarin-3-carboxylate scaffold. rsc.org

Multi-Component Reactions (MCRs) for this compound Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. Several MCRs have been developed for the synthesis of coumarin derivatives.

Cascade and Tandem Reactions for this compound

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. This approach is highly efficient for building molecular complexity.

The Knoevenagel condensation itself can be viewed as a tandem process of condensation-cyclization. researchgate.net More sophisticated cascade reactions have also been developed. For example, a rhodium(III)-catalyzed redox-neutral cascade involving C–H activation and a [3+3] annulation has been reported for the synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones. acs.org While this specific example leads to the carboxylic acid, such innovative strategies highlight the potential of cascade reactions to construct the core structure. Organocatalyzed cascade reactions, such as those employing anilines to facilitate a Mannich cyclization cascade, have also been used to prepare related 2H-chromene frameworks. mdpi.com These advanced methods demonstrate the ongoing development of elegant and efficient routes to access the chromene core, which can be further functionalized to the target compound.

Catalytic Systems in the Synthesis of this compound

The choice of catalyst is paramount in the synthesis of coumarin-3-carboxylates, influencing reaction rates, yields, and adherence to green chemistry principles. A wide array of catalytic systems has been applied, particularly to the Knoevenagel condensation.

Base Catalysts: Simple organic bases like piperidine, often with an acid co-catalyst such as acetic acid, are traditionally used. nih.govmdpi.com

Organocatalysts: L-proline has been shown to be an effective and environmentally friendly catalyst for the synthesis of coumarin-3-carboxylic esters, providing good to very good yields. byjus.com (from initial search)

Lewis Acid Catalysts: Metal salts such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and various triflates can catalyze the condensation, particularly in MCR settings. mdpi.comnih.govacgpubs.org

Solid Acid and Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, solid catalysts have been employed. These include montmorillonite (B579905) clays (K10, KSF), zeolites, and metal oxides. acgpubs.org Nanoparticles, such as nano MgFe₂O₄, have also been used as efficient, recyclable catalysts, often in conjunction with ultrasound or microwave irradiation to accelerate the reaction. nih.gov

Ionic Liquids: Ionic liquids, such as 1-n-butyl-3-methylimidazolium bromide, can serve as both the solvent and catalyst, offering a greener alternative to volatile organic solvents. acgpubs.org

Transition Metal Catalysts: While less common for the initial Knoevenagel condensation, transition metals like rhodium and palladium are instrumental in more advanced cascade and C-H activation strategies for building the chromene ring system. acgpubs.orgacs.org

Table 2: Overview of Catalytic Systems for Coumarin-3-Carboxylate Synthesis

| Catalyst Type | Specific Example(s) | Typical Reaction | Advantages | Reference |

|---|---|---|---|---|

| Organocatalyst | L-proline, Piperidine | Knoevenagel Condensation | Mild conditions, low toxicity | byjus.comnih.gov (from initial search) |

| Lewis Acid | FeCl₃, ZnCl₂, FeF₃ | Knoevenagel, MCR, Pechmann | High activity, promotes MCRs | mdpi.comnih.govacgpubs.org |

| Heterogeneous | Montmorillonite KSF, Nano MgFe₂O₄ | Knoevenagel Condensation | Recyclable, easy separation | nih.govacgpubs.org |

| Ionic Liquid | [bmim]Br, [bmim]OH | Knoevenagel Condensation | Green solvent, reusable | acgpubs.org |

| Transition Metal | Rhodium(III) complexes | C-H Activation/Annulation | Novel bond formation, high efficiency | acs.org |

Organocatalysis for Enhanced Yields and Selectivity

Organocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and avoiding the use of potentially toxic metals. nih.gov For the synthesis of coumarin-3-carboxylate esters, amine-based catalysts are particularly effective. The synthesis can be achieved using the amino acid L-proline as a bifunctional organocatalyst. biomedres.useurekaselect.com In a key study, the condensation of salicylaldehyde with various malonate esters, including dibenzyl malonate, was investigated. The use of L-proline (10 mol%) in ethanol at 80°C afforded the desired this compound in a good yield of 75%. biomedres.us

Other organic bases such as piperidine are also widely used to catalyze the Knoevenagel condensation leading to coumarin derivatives. ic.ac.uknih.govresearchgate.net These catalysts function by deprotonating the active methylene compound (dibenzyl malonate), generating a nucleophilic enolate that then attacks the aldehyde carbonyl group. youtube.com The choice of catalyst and reaction conditions can significantly influence reaction times and yields. researchgate.net

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dibenzyl malonate | L-proline | Ethanol | 80 | 75 | biomedres.us |

| Diethyl malonate | L-proline | Ethanol | 80 | 94 | biomedres.us |

| Dimethyl malonate | L-proline | Ethanol | 80 | 92 | biomedres.us |

| Ethyl acetoacetate | Piperidine | Solvent-free (MW) | 129 | 89 | ic.ac.uk |

Metal-Catalyzed Cyclization and Coupling Reactions

While organocatalysis is prevalent, metal catalysts also play a significant role in coumarin synthesis. Lewis acid catalysts, in particular, can activate the aldehyde component towards nucleophilic attack. Iron(III) chloride (FeCl₃) has been identified as a highly effective catalyst for a three-component reaction involving salicylaldehydes, Meldrum's acid, and an alcohol to produce coumarin-3-carboxylate esters. nih.govresearchgate.net In this approach, the reaction between salicylaldehyde and Meldrum's acid forms a reactive intermediate, which is then trapped by an alcohol (such as benzyl alcohol) to yield the final ester product. The highest yields were achieved in ethanol at 70°C. nih.gov

Other metal-catalyzed reactions have been developed for the functionalization of the pre-formed coumarin ring, for instance at the C4 position, using catalysts based on palladium, rhodium, or ruthenium. ias.ac.in However, for the direct synthesis of the coumarin-3-carboxylate core, Lewis acids like FeCl₃ offer an efficient pathway. nih.gov

Heterogeneous Catalysis and Supported Catalysts

To address challenges associated with catalyst separation and recycling, heterogeneous catalysts have been developed. These solid-supported catalysts are easily removed from the reaction mixture by filtration, simplifying purification and reducing waste. researchgate.net Several solid acid and base catalysts have proven effective for coumarin synthesis.

Examples of heterogeneous catalysts include:

Zeolites and Amberlyst-15 : Solid acid catalysts like zeolite H-BEA and the sulfonic acid resin Amberlyst-15 have been used to catalyze the Pechmann reaction, a related method for coumarin synthesis. researchgate.netmdpi.com

Nanoparticles : Nanosized metal oxides such as nano CuO, nano MgO, nano ZnO, and nano MgFe₂O₄ have been successfully employed as catalysts for the Knoevenagel condensation of various salicylaldehydes and 1,3-dicarbonyl compounds under ultrasound irradiation. nih.gov These catalysts provide high surface area and enhanced reactivity.

The use of heterogeneous catalysts, often in conjunction with green technologies like microwave irradiation, offers significant advantages in terms of operational simplicity, catalyst reusability, and reduced environmental impact. mdpi.com

Enzyme-Catalyzed Approaches (Biocatalysis)

Biocatalysis represents a frontier in green chemistry, utilizing enzymes to perform chemical transformations with high specificity under mild, aqueous conditions. iajesm.in While a direct, one-pot enzymatic synthesis of this compound from salicylaldehyde and dibenzyl malonate is not yet widely reported, biocatalytic methods for related transformations show significant promise.

Lipases, for example, are known to catalyze esterification and transesterification reactions. iajesm.in This suggests two plausible biocatalytic routes to the target molecule:

Enzymatic Esterification : The direct lipase-catalyzed esterification of coumarin-3-carboxylic acid (formed via a preceding Knoevenagel condensation) with benzyl alcohol.

Enzymatic Transesterification : The conversion of a more common ester, such as ethyl 2-oxo-2H-chromene-3-carboxylate, into the benzyl ester via lipase-catalyzed reaction with benzyl alcohol.

Furthermore, some research has demonstrated that lipases can catalyze the Knoevenagel condensation itself, for instance, between aromatic aldehydes and ethyl acetoacetate. researchgate.net Lipase (B570770) TL IM from Thermomyces lanuginosus has been used in the synthesis of coumarin carboxamide derivatives from coumarin carboxylate methyl esters, showcasing the utility of enzymes in modifying the coumarin-3-carboxylate core. mdpi.comresearchgate.net These examples highlight the potential for developing a fully biocatalytic or chemo-enzymatic cascade process for the synthesis of the target compound.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and catalyst design. The formation of this compound via the Knoevenagel condensation follows a well-established cascade pathway.

Reaction Pathway Elucidation and Intermediates Characterization

The L-proline-catalyzed reaction between salicylaldehyde and dibenzyl malonate proceeds through several key steps:

Enamine/Enolate Formation : L-proline acts as a bifunctional catalyst. nih.gov The basic secondary amine of proline deprotonates the acidic α-carbon of dibenzyl malonate, forming a nucleophilic enolate intermediate. Simultaneously, the carboxylic acid group of proline can activate the salicylaldehyde carbonyl group via hydrogen bonding.

Knoevenagel Adduct Formation : The generated enolate attacks the activated carbonyl carbon of salicylaldehyde in an aldol-type addition. This forms a tetrahedral intermediate which, upon protonation, yields the initial Knoevenagel adduct.

Dehydration : The adduct readily undergoes dehydration (elimination of a water molecule) to form a stable benzylidene malonate intermediate, driven by the formation of a conjugated π-system.

Intramolecular Cyclization (Lactonization) : The final and irreversible step is an intramolecular transesterification. The phenolic hydroxyl group of the salicylaldehyde moiety attacks one of the benzyl ester carbonyl groups, displacing benzyl alcohol and forming the thermodynamically stable six-membered lactone ring of the coumarin core.

The primary intermediates in this pathway are the malonate enolate, the initial aldol-type adduct, and the dehydrated benzylidene intermediate.

Transition State Analysis and Kinetic Studies

Detailed kinetic and computational studies provide deeper insight into the reaction's energy landscape. For the L-proline-catalyzed Knoevenagel condensation, the mechanism is thought to involve a transition state where both the nucleophile and electrophile are activated by the catalyst. nih.gov The proline catalyst brings the two reactants into proximity and facilitates proton transfer events.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound, a member of the coumarin family, has increasingly been approached through the lens of green chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key green methodologies for synthesizing the coumarin scaffold, which are applicable to this specific benzyl ester, focus on alternative reaction media, energy-efficient activation methods, and strategies that maximize atom efficiency while minimizing waste. The primary synthetic routes, such as the Knoevenagel and Pechmann condensations, have been adapted to align with these environmentally benign principles. eurekaselect.comijisrt.com

Solvent-Free and Water-Mediated Syntheses

Traditional organic syntheses of coumarins often rely on volatile and toxic organic solvents. Green chemistry offers alternatives by utilizing water as a benign solvent or by eliminating solvents altogether.

Water-Mediated Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of coumarin-3-carboxylic acids, the direct precursors to this compound, has been successfully performed in aqueous media. bhu.ac.in For instance, the Knoevenagel condensation of substituted salicylaldehydes with active methylene compounds like malonic acid can be catalyzed by reusable catalysts such as choline chloride in water at room temperature, affording high yields of the desired product. bhu.ac.inresearchgate.net This approach avoids hazardous solvents and often simplifies the work-up procedure.

Solvent-Free Synthesis: Conducting reactions under solvent-free conditions, or solid-state synthesis, is another cornerstone of green chemistry that minimizes waste and reduces environmental impact. researchgate.net The Knoevenagel condensation for producing coumarin-3-carboxylic acids has been effectively carried out by reacting 2-hydroxybenzaldehydes with malonic acid under solvent-free conditions, often with the assistance of microwave irradiation and a solid support like HZSM-5 zeolite. tandfonline.com Similarly, the Pechmann condensation, another classical route to coumarins, has been adapted to solvent-free protocols using mechanochemical methods like ball milling, which avoids the need for hazardous acid catalysts and solvents. rsc.orgresearchgate.net These solventless methods not only present an eco-friendly advantage but also frequently result in shorter reaction times and easier product isolation. researchgate.net

| Reaction | Starting Materials | Catalyst/Medium | Conditions | Yield | Reference |

| Knoevenagel Condensation | Salicylaldehyde, Diethyl Malonate | Choline Chloride / Water | 25-30 °C | 90-98% | researchgate.net |

| Knoevenagel Condensation | Salicylaldehyde, Malonic Acid | HZSM-5 Zeolite / Solvent-Free | Microwave | High | tandfonline.com |

| Pechmann Condensation | Phenols, β-ketoesters | Methanesulfonic acid / Ball-milling | Ambient Temp. | High | rsc.org |

| Knoevenagel Condensation | Salicylaldehydes, Meldrum's acid | Ytterbium triflate / Solvent-Free | Microwave | 93-98% | nih.gov |

Energy-Efficient Protocols (e.g., Microwave, Ultrasound)

To reduce the energy consumption associated with conventional heating methods, alternative energy sources like microwave and ultrasound irradiation have been widely adopted in the synthesis of coumarin derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the synthesis of the coumarin-3-carboxylate scaffold, microwave assistance has been shown to dramatically reduce reaction times from hours to minutes while often improving product yields. kjscollege.comnih.gov For example, the solvent-free Knoevenagel condensation of salicylaldehydes and Meldrum's acid in the presence of ytterbium triflate under microwave irradiation produces coumarin-3-carboxylic acids in excellent yields (93-98%) within a short time. nih.gov This efficiency is attributed to the direct and rapid heating of the reaction mixture, which is more effective than conventional oil baths. koreascience.krmdpi.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. tandfonline.com This method has been successfully applied to the synthesis of various coumarins, leading to better yields and faster reaction times compared to conventional methods. scirp.orgarabjchem.org The Knoevenagel condensation to form 3-substituted coumarins can be performed under ultrasonic irradiation using catalysts like MgFe2O4 nanoparticles, providing good yields at moderate temperatures (45 °C). kjscollege.com The implosion of cavitation bubbles generates localized high temperatures and pressures, accelerating the reaction rate. tandfonline.com

| Method | Catalyst | Reaction Time | Yield | Reference |

| Conventional Heating | Piperidine/Acetic Acid | 7 hours | Lower | nih.gov |

| Ultrasound Irradiation | Piperidine/Acetic Acid | 40 minutes | Higher | nih.gov |

| Conventional Heating | Acetic Acid/DMF | 4-7 hours | Good | nih.gov |

| Microwave Irradiation | Acetic Acid/DMF | 8-10 minutes | Good | nih.gov |

| Conventional Heating | DABCO / Toluene (B28343) | Sluggish | Low | nih.gov |

| Ultrasound Irradiation | K2CO3 / THF | 15-30 minutes | Better | scirp.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgjocpr.com The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. libretexts.org

The synthesis of this compound via the Knoevenagel condensation of a salicylaldehyde with dibenzyl malonate is an example of a relatively atom-economical reaction. The primary byproduct in this condensation is water, which is benign. This contrasts sharply with other synthetic methods, such as the Wittig reaction, which can generate stoichiometric amounts of triphenylphosphine oxide as waste, resulting in poor atom economy. primescholars.com

Waste minimization strategies extend beyond maximizing atom economy. They also involve:

Use of Recyclable Catalysts: Employing heterogeneous or recyclable catalysts, such as zeolites, nanoparticles, or biodegradable solid acids, minimizes waste. tandfonline.comresearchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity, reducing both cost and environmental burden.

Biodegradable Materials: The use of biocatalysts, such as tamarind juice, or biodegradable catalysts like choline chloride, represents a greener alternative to traditional corrosive acid or base catalysts. ijisrt.comresearchgate.net

Process Optimization: One-pot, multi-component reactions are increasingly utilized as they reduce the number of synthetic steps and purification stages, thereby minimizing solvent usage and waste generation. arabjchem.org

By integrating these green principles, the synthesis of this compound can be achieved in a more sustainable and environmentally responsible manner.

Chemical Reactivity and Derivatization Strategies for Benzyl 2 Oxo 2h Chromene 3 Carboxylate

Reactions at the Ester Moiety of Benzyl (B1604629) 2-oxo-2H-chromene-3-carboxylate

The benzyl ester group at the C-3 position is a key functional handle that can be readily transformed into other functionalities such as carboxylic acids, amides, or alcohols. These reactions typically proceed without affecting the stable coumarin (B35378) core.

Hydrolysis: The benzyl ester can be cleaved to yield the corresponding coumarin-3-carboxylic acid. This reaction is typically performed under basic conditions, for instance, by heating with an aqueous solution of a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), followed by acidification. acgpubs.orgrsc.org The resulting coumarin-3-carboxylic acid is a crucial intermediate for further modifications, including decarboxylation and various coupling reactions. ias.ac.in

Transesterification: While specific examples for the benzyl ester are not prevalent, the principle of transesterification can be applied. This reaction involves heating the benzyl ester with another alcohol in the presence of an acid or base catalyst. This process would substitute the benzyl group with the alkyl or aryl group from the new alcohol, offering a pathway to different ester derivatives. researchgate.net

| Reaction | Reagents and Conditions | Product | Reference(s) |

| Hydrolysis | 1. KOH or NaOH, Ethanol/Water, Heat2. HCl (aq) | 2-Oxo-2H-chromene-3-carboxylic acid | acgpubs.orgrsc.org |

| Transesterification | R-OH, Acid or Base Catalyst, Heat | Alkyl/Aryl 2-oxo-2H-chromene-3-carboxylate | researchgate.net |

Amidation: The benzyl ester can be converted into a wide range of coumarin-3-carboxamides through reaction with primary or secondary amines. acgpubs.org This transformation can also be achieved starting from the corresponding coumarin-3-carboxylic acid, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) or copper-catalyzed reactions with tetraalkylthiuram disulfides. ias.ac.innih.govscite.ai The resulting carboxamides are a significant class of compounds with various biological interests. nih.gov

Reduction: The selective reduction of the ester group in the presence of the lactone and the α,β-unsaturated system is a challenging transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) are likely to attack the lactone carbonyl as well. However, reduction of the coumarin system with reagents like sodium borohydride (B1222165) in alcohol can lead to ring cleavage, yielding malonate ester derivatives. acgpubs.org The synthesis of 3-(hydroxymethyl)coumarin derivatives would require carefully chosen reagents that can selectively reduce the ester to an alcohol while preserving the chromene core.

| Reaction | Reagents and Conditions | Product | Reference(s) |

| Amidation | R1R2NH (Primary or Secondary Amine) | N,N-Disubstituted-2-oxo-2H-chromene-3-carboxamide | acgpubs.org |

| Amidation (from acid) | R1R2NH, DCC, DMAP | N,N-Disubstituted-2-oxo-2H-chromene-3-carboxamide | nih.gov |

| Ring-opening Reduction | Sodium Borohydride, Alcohol | Malonate ester derivatives | acgpubs.org |

Functionalization of the Chromene Core of Benzyl 2-oxo-2H-chromene-3-carboxylate

The chromene core consists of a benzene (B151609) ring fused to a pyrone ring. The electronic nature of this system dictates the regioselectivity of its reactions.

Electrophilic aromatic substitution (EAS) on the coumarin ring is generally disfavored due to the deactivating effect of the α,β-unsaturated lactone. uci.edumasterorganicchemistry.com However, under specific conditions, substitution can occur, primarily at the C-6 and C-8 positions of the benzene ring. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (a benzenonium ion) followed by deprotonation to restore aromaticity. msu.edulibretexts.org

Halogenation: Regioselective halogenation of coumarin-3-carboxylates can be achieved using various reagents. thieme.de For instance, bromination with N-bromosuccinimide (NBS) or bromination of precursor salicylaldehydes allows for the introduction of bromine atoms at specific positions on the aromatic ring. unica.it The synthesis of compounds like Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate and Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been reported, indicating that these positions are susceptible to halogenation. nih.gov

Nitration: Nitration of the coumarin ring typically occurs at the C-6 position. The reaction of ethyl coumarin-3-carboxylate with a nitrating agent yields the corresponding 6-nitro derivative. acgpubs.org The existence of Benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate confirms this regioselectivity applies to the benzyl ester as well. chemspider.com

Sulfonation: While less common, sulfonation can be achieved by reacting the coumarin with fuming sulfuric acid. The reaction is reversible and is expected to occur at the C-6 position, analogous to nitration. msu.edu

| Reaction | Reagents | Position(s) of Substitution | Product Example | Reference(s) |

| Halogenation | N-Halosuccinimide (NBS, NIS), Copper Halide | C-6, C-8 | Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate | thieme.denih.gov |

| Nitration | HNO3/H2SO4 | C-6 | Benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate | acgpubs.orgchemspider.com |

| Sulfonation | Fuming H2SO4 (SO3) | C-6 (predicted) | 2-Oxo-3-(benzyloxycarbonyl)-2H-chromene-6-sulfonic acid | msu.edu |

The C-3 carboxylate group and the lactone carbonyl group make the C-4 position of the coumarin ring electrophilic and susceptible to conjugate (Michael) addition by various nucleophiles. ias.ac.inresearchgate.net This reactivity is a cornerstone for building molecular complexity from the coumarin scaffold. Reactions with enamino esters and other carbon nucleophiles have been reported to add to this position. acgpubs.org The presence of the carboxylic acid moiety in the hydrolyzed product can act as an activating group for such Michael additions. ias.ac.in

Nucleophilic aromatic substitution on the benzene ring is generally not feasible unless the ring is activated by strongly electron-withdrawing groups (like a nitro group) and contains a suitable leaving group (like a halide). msu.edu

Modern palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and have been applied to coumarin derivatives. researchgate.net These reactions typically require a handle on the coumarin ring, such as a halogen or a triflate group, which can be installed via electrophilic substitution.

Suzuki Coupling: Halogenated derivatives of this compound can be coupled with arylboronic acids in the presence of a palladium catalyst to form C-C bonds, introducing new aryl substituents onto the chromene core. researchgate.netkoreascience.kr For example, 3-(chloromethyl)coumarins have been successfully used in Suzuki reactions with arylboronic acids to synthesize 3-benzylcoumarins. koreascience.kr

Heck Coupling: The decarboxylative Heck coupling of coumarin-3-carboxylic acids with styrenes provides a route to C-4 alkenylated coumarins. ias.ac.in

Other Couplings: Various other metal-catalyzed reactions, such as copper-catalyzed benzylation and rhodium-catalyzed C-H activation, have been developed for the functionalization of the coumarin core, often proceeding via decarboxylation of the corresponding carboxylic acid. ias.ac.in Biocatalytic oxidative cross-coupling has also emerged as a method for forming C-C bonds between coumarin units or with other phenolic substrates. chemrxiv.org

Oxidation and Reduction Reactions of the Chromene Ring System

The chromene ring system of coumarins, specifically the C3-C4 double bond, is susceptible to various transformations, including reduction and cycloaddition reactions, which are more common than direct oxidation of this electron-deficient double bond.

Reduction Reactions: The conjugated double bond in the coumarin nucleus can undergo reduction. For instance, sodium borohydride has been used to reduce coumarins, leading to the formation of malonate esters. rsc.org This reaction proceeds via the saturation of the C3-C4 double bond.

Cycloaddition Reactions: The C3-C4 double bond of coumarin-3-carboxylates can act as a dienophile in Diels-Alder reactions. For example, the reaction with 1,3-dienes under pressure can yield cycloadducts, effectively functionalizing the chromene ring system. rsc.org

Bromination: The coumarin ring can also undergo electrophilic substitution reactions such as bromination. Treatment of coumarin-3-carboxylate derivatives with bromine in acetic acid can lead to the addition of a bromine atom to the chromene ring. rsc.org

A summary of representative reactions involving the chromene ring of coumarin-3-carboxylates is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Reduction | Sodium Borohydride in alcohol | Malonate ester derivative | rsc.org |

| Diels-Alder Cycloaddition | 1,3-Dienes, high pressure | Tetrahydro-6H-benzo[c]chromen-6-one derivative | rsc.org |

| Bromination | Bromine in acetic acid | Brominated coumarin derivative | rsc.org |

Modifications and Transformations of the Benzyl Group in this compound

The benzyl group of this compound offers a site for chemical modification, primarily through cleavage of the ester linkage or functionalization of the aromatic ring.

The benzyl ester can be selectively cleaved to yield the corresponding coumarin-3-carboxylic acid, which is a versatile intermediate for further derivatization. rsc.orgwikipedia.org The selection of the cleavage method is crucial to avoid unwanted reactions with the coumarin lactone ring.

Hydrogenolysis: A common method for benzyl group removal is catalytic hydrogenolysis (e.g., H2 gas with a palladium catalyst). This method is often clean and efficient but may not be suitable if other reducible functional groups are present in the molecule. libretexts.org

Lewis Acid-Mediated Cleavage: Lewis acids can facilitate the selective cleavage of benzyl esters. For instance, tin(IV) chloride (SnCl4) has been shown to cleave benzyl esters in the presence of benzyl ethers, amines, and amides. organic-chemistry.orgresearchgate.net Similarly, the boron trichloride-dimethyl sulfide (B99878) complex (BCl3·SMe2) is effective for debenzylation under mild conditions and is compatible with a wide range of functional groups. nih.gov

The following table summarizes conditions for the selective cleavage of benzyl esters.

| Method | Reagents and Conditions | Key Features | Reference |

| Hydrogenolysis | H2, Palladium on Carbon (Pd/C) | Mild, but can reduce other functional groups | libretexts.org |

| Lewis Acid Catalysis | Tin(IV) Chloride (SnCl4) | Selective for benzyl esters over benzyl ethers and amides | organic-chemistry.orgresearchgate.net |

| Lewis Acid Catalysis | Boron trichloride-dimethyl sulfide (BCl3·SMe2) | Mild conditions, tolerates a broad range of functional groups | nih.gov |

While less common than modifications to the coumarin core, the benzyl group's aromatic ring can be functionalized. The methylene (B1212753) group attached to the ester oxygen is an electron-withdrawing group via induction, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions could be employed, though potentially requiring forcing conditions due to the deactivating nature of the substituent. The resulting products would be predominantly the meta-substituted derivatives. youtube.com

C-H Bond Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds. Metallaphotoredox catalysis, for instance, has been used for the acylation of benzylic C-H bonds, which could potentially be adapted for the functionalization of the benzyl group in this context. rsc.org Palladium-catalyzed C-H acyloxylation of toluene (B28343) with carboxylic acids provides a direct route to benzyl esters and demonstrates the feasibility of functionalizing the benzylic position. mdpi.com

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships.

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of a large number of structurally related compounds. For coumarin-3-carboxylate derivatives, solution-phase parallel synthesis has been successfully employed to create libraries of compounds. masterorganicchemistry.com

A typical approach involves the synthesis of a common core structure, such as coumarin-3-carboxylic acid, which is then reacted with a diverse set of building blocks. For example, the carboxylic acid can be converted to an acid chloride or activated with a coupling reagent and then reacted with a library of amines or alcohols to produce a variety of amides or esters. masterorganicchemistry.com

The general scheme for the combinatorial synthesis of coumarin-3-carboxamides and esters is depicted below:

| Step | Description | Example Reagents |

| 1 | Synthesis of Coumarin-3-carboxylic acid | Knoevenagel condensation of a salicylaldehyde (B1680747) with malonic acid or a malonate ester followed by hydrolysis. |

| 2 | Activation of the Carboxylic Acid | Thionyl chloride (SOCl2) or coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). masterorganicchemistry.com |

| 3 | Parallel Reaction with a Library of Nucleophiles | A diverse set of amines or alcohols in a multi-well plate format. masterorganicchemistry.com |

The design of new this compound analogues is guided by principles aimed at fine-tuning their chemical reactivity and biological interactions.

Modulating Electronic Properties: The introduction of electron-donating or electron-withdrawing substituents onto the coumarin ring or the benzyl group can significantly alter the electronic properties of the molecule. For example, substituents on the coumarin ring can influence the reactivity of the C3-C4 double bond and the susceptibility of the lactone to nucleophilic attack.

Steric Effects: The size and shape of substituents can introduce steric hindrance, which can direct the outcome of chemical reactions and influence the binding affinity of the molecule to biological targets. The introduction of bulky groups can also impact the planarity of the coumarin ring system, which may affect its interactions.

Intermolecular Interactions: The incorporation of functional groups capable of forming hydrogen bonds, ionic interactions, or other non-covalent interactions can enhance the binding of the molecule to its biological target. For instance, the introduction of hydroxyl or amino groups can provide sites for hydrogen bonding. By systematically varying the substituents on both the coumarin and benzyl moieties, it is possible to modulate the molecule's reactivity and its interactions with biological systems.

Advanced Structural and Conformational Studies of Benzyl 2 Oxo 2h Chromene 3 Carboxylate

High-Resolution Spectroscopic Characterization for Conformational Analysis of Benzyl (B1604629) 2-oxo-2H-chromene-3-carboxylate

Spectroscopic methods are indispensable for elucidating the intricate structural details of Benzyl 2-oxo-2H-chromene-3-carboxylate in various states.

Multi-Dimensional NMR Spectroscopy for Stereochemical and Torsional Angle Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound. While one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the basic connectivity of atoms, multi-dimensional (2D) NMR techniques are essential for a more profound stereochemical and conformational analysis.

Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the coumarin (B35378) and benzyl rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached and long-range coupled carbon atoms, respectively.

Of particular importance for conformational analysis is the Nuclear Overhauser Effect (NOE), studied via NOESY or ROESY experiments. These experiments can detect through-space interactions between protons, providing crucial data on their spatial proximity. For instance, NOE correlations between the H4 proton of the coumarin ring and the methylene (B1212753) protons of the benzyl group could help define the torsional angles around the ester linkage. The relative orientation of the benzyl ring with respect to the coumarin plane is a key conformational feature, and its flexibility can be assessed by observing these interactions. The magnitude of three-bond coupling constants (³J) can also provide estimates for dihedral angles via the Karplus equation, further refining the conformational model.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~161.0 (Lactone C=O) |

| C3 | - | ~118.0 |

| C4 | ~8.55 (s) | ~148.5 |

| C4a | - | ~118.5 |

| C5 | ~7.70 (m) | ~129.5 |

| C6 | ~7.40 (m) | ~125.0 |

| C7 | ~7.40 (m) | ~134.5 |

| C8 | ~7.70 (m) | ~117.0 |

| C8a | - | ~155.0 |

| Ester C=O | - | ~163.0 |

| Benzyl CH₂ | ~5.40 (s) | ~67.0 |

| Benzyl C1' | - | ~135.0 |

| Benzyl C2'/C6' | ~7.45 (m) | ~128.5 |

| Benzyl C3'/C5' | ~7.45 (m) | ~128.8 |

| Benzyl C4' | ~7.45 (m) | ~128.6 |

Note: Predicted values are based on data from analogous coumarin-3-carboxylate esters. Actual values may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to the functional groups and intermolecular forces present in this compound.

The IR spectrum is dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The lactone carbonyl (C=O) group typically shows a sharp, intense peak around 1720-1740 cm⁻¹, while the ester carbonyl group absorbs at a slightly higher frequency, often in the 1750-1770 cm⁻¹ range. nih.gov The precise positions of these bands can shift depending on the molecular environment. The formation of weak intermolecular hydrogen bonds, such as C-H···O interactions, can cause a slight redshift (lower frequency) of the carbonyl bands. mdpi.com Aromatic C=C stretching vibrations from both the coumarin and benzyl rings appear in the 1620-1450 cm⁻¹ region. rsc.orgmdpi.com The C-O stretching vibrations of the ester and lactone groups are typically found in the 1300-1100 cm⁻¹ range.

Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, providing a clear fingerprint of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of observed vibrational modes. researchgate.nettheaic.org

Table 2: Typical IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium-Weak |

| C-H (Aliphatic, CH₂) | Stretching | 2980-2900 | Medium-Weak |

| C=O (Ester) | Stretching | 1770-1750 | Strong |

| C=O (Lactone) | Stretching | 1740-1720 | Strong |

| C=C (Aromatic) | Stretching | 1620-1450 | Medium-Strong |

| C-O (Ester & Lactone) | Stretching | 1300-1100 | Strong |

Note: Values are generalized from typical ranges for these functional groups in similar molecular contexts.

Chiroptical Spectroscopy (CD, ORD) for Chirality Studies (if applicable to chiral analogs)

This compound is an achiral molecule as it does not possess any stereogenic centers and is superimposable on its mirror image. Therefore, it does not exhibit optical activity and is silent in chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques are exclusively used for the analysis of chiral substances. However, if a chiral center were introduced into the molecule, for instance, by substitution with a chiral group on the coumarin or benzyl moiety, the resulting chiral analogs would be amenable to study by CD and ORD, which could then provide valuable information about their absolute configuration and conformational preferences in solution.

X-ray Crystallographic Analysis of this compound

X-ray crystallography provides definitive information on the solid-state structure, offering precise measurements of bond lengths, bond angles, and torsional angles, as well as insights into how molecules arrange themselves in a crystal lattice.

Solid-State Conformations and Polymorphism

While a specific crystal structure for this compound is not publicly available, analysis of closely related coumarin-3-carboxylate esters allows for a detailed prediction of its solid-state conformation. mdpi.comresearchgate.net The coumarin ring system is expected to be essentially planar. The benzyl carboxylate substituent at the C3 position will have a specific orientation relative to this plane. The conformation is largely defined by the torsion angles around the C3-C(O) and (O)C-O bonds of the ester linkage.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, including coumarins. nih.govresearchgate.net Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature, rate of cooling) and can exhibit different physical properties. It is plausible that this compound could also form different polymorphs, each characterized by a unique molecular conformation and packing arrangement. These variations could involve different orientations of the benzyl group or different intermolecular interaction patterns.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of coumarin derivatives is typically governed by a combination of weak non-covalent interactions. mdpi.comrsc.orgrsc.org In the absence of strong hydrogen bond donors like N-H or O-H, the solid-state architecture of this compound would be primarily directed by weak C-H···O hydrogen bonds and π-π stacking interactions.

The oxygen atoms of the lactone and ester carbonyl groups are effective hydrogen bond acceptors. They are likely to engage in multiple short contacts with aromatic and methylene C-H groups from neighboring molecules. These C-H···O interactions often link molecules into chains or dimeric motifs. mdpi.com

Co-crystallization Studies with Host Molecules

The co-crystallization of small organic molecules with larger host molecules is a powerful technique to facilitate single-crystal X-ray diffraction analysis, especially for compounds that are difficult to crystallize on their own. This methodology, often referred to as "crystalline sponge" technology, can provide precise structural information.

For a molecule like this compound, potential host molecules could include macrocycles such as cyclodextrins or pillararenes. mdpi.com The electron-rich cavity of these hosts could encapsulate the benzyl or coumarin moiety through non-covalent interactions, such as van der Waals forces and π-π stacking. Analysis of the resulting co-crystal structure would reveal the solid-state conformation of the guest molecule and the specific intermolecular interactions stabilizing the host-guest complex.

Table 1: Potential Host Molecules for Co-crystallization Studies

| Host Molecule Class | Potential Interaction Sites with this compound | Expected Stabilizing Forces |

| Cyclodextrins | Encapsulation of the benzyl group or the entire molecule within the hydrophobic cavity. | Van der Waals forces, Hydrophobic interactions |

| Pillararenes | Inclusion of the benzyl or coumarin moiety within the electron-rich cavity. | π-π stacking, CH-π interactions |

| Tetraaryladamantanes | Formation of crystalline inclusion complexes. | Van der Waals forces, Shape complementarity |

Conformational Dynamics of this compound in Solution and Gas Phase

The conformational flexibility of this compound is primarily determined by the rotational freedom around the ester linkage. The dihedral angle between the planar coumarin ring system and the benzyl carboxylate group is a key determinant of its three-dimensional structure. In related compounds, such as menthyl 2-oxo-2H-chromene-3-carboxylate, this dihedral angle has been experimentally determined to be 43.8(3)°. nih.gov For the benzyl analogue, a similar twisted conformation is expected.

Experimental Probing of Conformer Populations

In solution, the population of different conformers can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, which are dependent on their proximity. By measuring NOE enhancements between protons on the benzyl group and the coumarin core, the predominant solution-phase conformation and the relative populations of different conformers can be estimated.

In the gas phase, techniques like Fourier Transform Microwave (FTMW) spectroscopy coupled with supersonic jet expansion can provide high-resolution rotational spectra. Analysis of these spectra allows for the precise determination of the moments of inertia and, consequently, the gas-phase geometry of the most stable conformers.

Role of Solvation on Conformational Preferences

The conformational preferences of this compound are expected to be influenced by the solvent environment. In polar solvents, conformations with a larger dipole moment may be stabilized through dipole-dipole interactions with solvent molecules. Conversely, in non-polar solvents, intramolecular interactions and steric effects are likely to be the dominant factors in determining the preferred conformation.

Computational modeling, such as Density Functional Theory (DFT) calculations with implicit or explicit solvation models, can be employed to predict the relative energies of different conformers in various solvents. These theoretical studies can complement experimental findings and provide a deeper understanding of the role of solvation on the conformational landscape of the molecule. For instance, theoretical NMR and FTIR spectra can be calculated in different solvents and compared with experimental data to validate the predicted conformational preferences. nih.gov

Theoretical and Computational Chemistry of Benzyl 2 Oxo 2h Chromene 3 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity of Benzyl (B1604629) 2-oxo-2H-chromene-3-carboxylate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Benzyl 2-oxo-2H-chromene-3-carboxylate, while some studies have utilized quantum-chemical descriptors, specific data from these calculations are not detailed in the available literature. lookchem.com

Frontier Molecular Orbitals (FMO) Analysis and Charge Distribution

A frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, indicates the chemical stability of a molecule. Similarly, a detailed charge distribution analysis, such as Mulliken population analysis, reveals the partial charges on each atom, offering insights into the molecule's polarity and electrostatic interactions.

Currently, there are no published studies providing the specific HOMO-LUMO energy values, orbital surface plots, or detailed atomic charge distributions for this compound.

Electrostatic Potential Surfaces and Reactivity Descriptors

A detailed MEP map and a corresponding table of calculated reactivity descriptors for this compound are not available in the current body of scientific literature.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. Comparing these predicted values with experimental data helps to confirm the molecular structure and assign spectral peaks. While experimental NMR and IR data for this compound are available, mdpi.comntnu.edu.twnih.gov dedicated studies reporting its theoretically calculated spectroscopic properties for a comparative analysis have not been found.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

Conformational Sampling and Free Energy Landscapes

MD simulations can explore the different spatial arrangements (conformations) a flexible molecule like this compound can adopt. The resulting data can be used to construct a free energy landscape, which maps the stability of different conformations and the energy barriers between them. This is critical for understanding the molecule's flexibility and its most probable shapes.

No studies focusing on the conformational analysis or free energy landscape of the isolated this compound molecule have been published.

Solvent Effects and Hydration Shell Analysis

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can model these interactions explicitly, providing a detailed picture of the solvent molecules' arrangement around the solute. An analysis of the hydration shell, for instance, reveals how water molecules are structured around the compound and is essential for understanding its solubility and behavior in aqueous environments.

While MD simulations have been performed on this compound within a protein complex, an analysis of the solvent effects and hydration shell of the isolated molecule is not available in the literature. mdpi.com

Ligand-Protein Interaction Dynamics (In Silico)

The study of how this compound interacts with protein targets is a cornerstone of computational drug design. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze these interactions at an atomic level.

Molecular docking simulations are utilized to predict the preferred binding orientation of this compound to a protein's active site. This method helps in identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, in studies of coumarin (B35378) derivatives with protein kinases, docking has revealed the importance of the coumarin scaffold in forming crucial interactions within the ATP-binding pocket. While specific docking studies on this compound are not extensively documented, related coumarin-3-carboxamide derivatives have been shown through molecular docking to bind to the active site of the CK2 enzyme, suggesting the benzamide (B126) functionality is a key feature for this interaction.

Following molecular docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction over time. MD simulations can reveal the stability of the binding pose predicted by docking and highlight conformational changes in both the ligand and the protein upon binding. These simulations are instrumental in understanding the flexibility of the ligand within the binding site and calculating binding free energies, which provide a more accurate estimation of the binding affinity. For other coumarin derivatives, MD simulations have been used to verify the stability of docked complexes and to analyze the persistence of key interactions over the simulation period.

Interactive Table: Key interactions of coumarin derivatives with protein targets as identified by in silico methods.

| Interaction Type | Interacting Groups on Coumarin Scaffold | Protein Residues Involved (Examples) | Computational Method |

| Hydrogen Bonding | Carbonyl oxygen, Ester group oxygen | Lys, Cys, Gln | Molecular Docking, MD Sim |

| Hydrophobic Contacts | Benzene (B151609) ring of the coumarin, Benzyl group | Leu, Val, Ile, Phe | Molecular Docking, MD Sim |

| Pi-Pi Stacking | Aromatic rings | Phe, Tyr, Trp | Molecular Docking |

Computational Prediction of Reaction Mechanisms and Catalytic Pathways Involving this compound

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, including the synthesis and transformations of this compound.

Density Functional Theory (DFT) is a widely used quantum mechanical method to study reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. For the synthesis of coumarins, computational studies have investigated the mechanism of the Knoevenagel condensation, a common route to these compounds. DFT calculations can be employed to identify the transition state structures for each step of the reaction and to calculate the activation energy (reaction barrier). This information is vital for understanding the reaction kinetics and for optimizing reaction conditions. While specific studies on the benzyl ester are limited, research on related coumarin syntheses has used DFT to explain regioselectivity and reaction pathways.

Computational methods can also be used to design new and more efficient synthetic pathways. By calculating the thermodynamics and kinetics of various potential reaction steps, chemists can evaluate the feasibility of a proposed synthetic route before attempting it in the laboratory. For instance, computational tools can be used to explore alternative catalysts or starting materials for the synthesis of this compound. The study of thermodynamic parameters through computational methods can indicate whether a reaction is likely to be exothermic and spontaneous.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively.

To build a QSAR or QSPR model, the chemical structure of a molecule is represented by a set of numerical values known as molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Interactive Table: Common molecular descriptors used in QSAR/QSPR studies of coumarin derivatives.

| Descriptor Category | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of aromatic rings | Basic molecular composition and size. |

| Topological | Wiener index, Balaban index | Atomic connectivity and branching of the molecule. |

| Geometrical (3D) | Molecular surface area, Molecular volume | Three-dimensional shape and size of the molecule. |

| Quantum-Chemical | Dipole moment, HOMO/LUMO energies, Electrostatic potential | Electronic properties, reactivity, and potential for intermolecular interactions. |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Properties related to the compound's behavior in different environments, influencing absorption and distribution. |

For coumarin derivatives, descriptors related to lipophilicity, electronic properties (like dipole moment), and the presence of hydrogen bond donors have been found to be important in describing their biological activities.

Once a set of descriptors is calculated for a series of compounds with known activities or properties, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a predictive model. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound. This allows for the rational design of new compounds with potentially improved properties. For example, a QSAR model for the antioxidant activity of coumarins revealed that complexity, H-bond donor capacity, and lipophilic character are key parameters. Such models can guide the modification of the this compound structure to enhance a desired biological effect. These predictive models are valuable tools in the drug discovery process, helping to prioritize which new compounds to synthesize and test.

Bio Molecular Interactions and in Vitro / in Silico Biological Applications of Benzyl 2 Oxo 2h Chromene 3 Carboxylate

Enzyme Inhibition Studies of Benzyl (B1604629) 2-oxo-2H-chromene-3-carboxylate

The coumarin (B35378) scaffold is a recurring motif in various enzyme inhibitors. Derivatives have been shown to inhibit a range of enzymes, including lipoxygenase and cyclooxygenase. iiste.org However, specific inhibitory data for Benzyl 2-oxo-2H-chromene-3-carboxylate is not extensively documented in the available literature. Studies on analogous compounds suggest potential areas of activity.

In Vitro Inhibition Assays Against Relevant Enzymes (e.g., Oxidoreductases, Hydrolases, Transferases)

While direct in vitro enzyme inhibition assays for this compound are not widely reported, research on related structures provides valuable insights. For instance, a study on substituted N-(2-oxo-2H-chromen-3-yl)benzamides, which share the core coumarin structure, demonstrated enzyme inhibitory activity. researchgate.net Specifically, a derivative with a 4-methyl substituted phenyl ring was identified as a potent inhibitor. researchgate.net Another class of related compounds, benzo[g]indol-3-carboxylates, has been identified as potent inhibitors of microsomal prostaglandin (B15479496) E(2) synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. nih.gov These findings suggest that the 2-oxo-2H-chromene-3-carboxylate scaffold is a viable candidate for enzyme inhibition, though specific assays on the benzyl ester are needed for confirmation.

Mechanistic Characterization of Enzyme-Inhibitor Interactions

Detailed mechanistic studies for this compound are not available in the current scientific literature. However, kinetic analyses performed on related coumarin derivatives offer a potential model for its mode of action. For example, the kinetic mechanism for the enzyme inhibition by 4-methyl-N-(2-oxo-2H-chromen-3-yl)benzamide was analyzed using Lineweaver-Burk plots, which revealed a non-competitive mode of inhibition. researchgate.net The study calculated the Michaelis-Menten constant (Km) to be 4.155 mM and the inhibition constant (Ki) to be 0.00032 µM for this derivative. researchgate.net This type of non-competitive inhibition suggests that the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

Molecular Docking and Molecular Dynamics Simulations of Enzyme-Ligand Complexes

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the binding modes of ligands to their enzyme targets. chemrxiv.orgnih.gov While no specific molecular docking or MD simulation studies for this compound were found, research on other coumarin derivatives has been conducted. For example, molecular docking studies have been used to investigate the binding interactions of novel thiazole (B1198619) derivatives bearing a coumarin residue with the enzyme DNA gyrase B, a target for antibacterial agents. researchgate.net Similarly, docking studies on chromenol derivatives have been used to predict the inhibition of Candida albicans sterol 14α-demethylase (CYP51) as a putative mechanism for their antifungal activity. nih.gov These computational approaches could be applied to this compound to predict its potential enzyme targets and characterize its binding interactions at an atomic level.

Antimicrobial Activity of this compound (In Vitro Studies)

The antimicrobial properties of coumarin derivatives are well-established. iiste.org Studies on this compound and its close analogs indicate a potential for both antibacterial and antifungal efficacy. The presence of a benzyl group, in particular, has been associated with enhanced antimicrobial properties in various classes of organic compounds. researchgate.netnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

In vitro studies on the closely related compound, ethyl 2-oxo-2H-chromene-3-carboxylate, have demonstrated its activity against bacteria isolated from wound infections. iiste.orgresearchgate.net The antibacterial efficacy was evaluated using the disc diffusion method, with the diameter of the inhibition zone indicating the level of activity. The ethyl ester showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis) bacteria. iiste.orgresearchgate.net The addition of metal ions like copper (II) and lanthanum (III) to form complexes with the ethyl ester was found to increase its antibacterial activity. iiste.orgresearchgate.net Given the structural similarity, this compound may exhibit a comparable, or potentially enhanced, antibacterial profile, a hypothesis supported by the known antibacterial effects of other benzyl derivatives like benzyl benzoate (B1203000) and benzyl bromides. nih.govugm.ac.id

| Bacterial Strain | Gram Stain | Inhibition Zone (mm) - Complex 1 | Inhibition Zone (mm) - Complex 2 | Inhibition Zone (mm) - Complex 3 |

|---|---|---|---|---|

| Staphylococcus aureus | Positive | 13 | 16 | 17 |

| Escherichia coli | Negative | 10 | 12 | 14 |

| Pseudomonas aeruginosa | Negative | 11 | 13 | 15 |

| Proteus mirabilis | Negative | 12 | 13 | 14 |

Data sourced from studies on ethyl 2-oxo-2H-chromene-3-carboxylate and its metal complexes. iiste.orgresearchgate.netComplex 1: Ethyl 2-oxo-2H-chromene-3-carboxylate Complex 2: Dichloro bis(ethyl 2-oxo-2H-chromene-3-carboxylate) copper (II) Complex 3: Dichloro bis(ethyl 2-oxo-2H-chromene-3-carboxylate) Lanthanum (III) chloride

Antifungal Properties Against Pathogenic Fungi

The potential of coumarin derivatives as antifungal agents has been explored, with promising results against various pathogenic fungi. Research into derivatives of ethyl 2-oxo-2H-chromene-3-carboxylate has shown notable antifungal activity. researchgate.net A study evaluated these compounds against five common fungi, with one derivative demonstrating a high inhibition rate of 60.29% against Fusarium oxysporum at a concentration of 500 ppm. researchgate.netmdpi.com This suggests that this derivative could be a promising lead compound for developing new pesticides. researchgate.net Other studies on different benzyl derivatives and chromenol derivatives have also confirmed activity against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. nih.govnih.gov These findings collectively suggest that this compound is a strong candidate for possessing intrinsic antifungal properties worthy of further investigation.

Antiviral Effects in Cell Culture Models

While direct studies on the antiviral activity of this compound are not extensively documented in the available literature, research on structurally similar compounds provides significant insights into its potential. A series of substituted 3-benzylcoumarins, a class to which this compound belongs, were designed and synthesized as potential antiviral agents. These compounds were found to be allosteric MEK1 inhibitors. The RAF/MEK/ERK signaling pathway is crucial for the replication of certain viruses within host cells. By selectively blocking this pathway, these coumarin derivatives can exert a strong inhibitory effect on viral replication. This approach has the advantage of targeting a host cell pathway, which may reduce the likelihood of drug resistance caused by viral mutations. In cellular assays, these 3-benzylcoumarin derivatives significantly inhibited the replication of Enterovirus 71 (EV71) in both HEK293 and RD cells.

Furthermore, other studies on various heterocyclic compounds incorporating coumarin or benzyl moieties have shown promising antiviral effects against a range of viruses, including the avian influenza virus, suggesting a broad potential for this class of molecules. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., Cell Wall Disruption, Biofilm Inhibition)

The antimicrobial potential of coumarin derivatives is often linked to their ability to inhibit or disrupt bacterial biofilms. Biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers significant resistance to conventional antibiotics. nih.gov Coumarin-containing compounds are proposed to act against biofilms through several mechanisms.

One of the primary proposed mechanisms is the inhibition of quorum sensing (QS) . QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, and it plays a critical role in biofilm formation and virulence factor production. By interfering with QS signaling pathways, coumarin derivatives can prevent the initial stages of biofilm development. nih.gov

Another proposed mechanism involves the disruption of the biofilm matrix . This can occur through various actions:

Degradation of EPS : Some agents can enzymatically degrade key components of the EPS, such as extracellular DNA (eDNA) or polysaccharides, weakening the biofilm structure and increasing the susceptibility of the embedded bacteria to antimicrobial agents. nih.govmdpi.com

Inhibition of Adhesion : Coumarins may prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. This can be achieved by altering the physicochemical properties of the bacterial cell surface or the substrate itself. mdpi.comresearchgate.net

Altering Cell Membrane Permeability : Some related compounds have been shown to increase the permeability of the bacterial cell wall and membrane. This disruption can lead to the leakage of intracellular contents and compromise the integrity of the bacteria within the biofilm. mdpi.com

These anti-biofilm strategies represent a promising approach to combatting infections caused by drug-resistant bacteria. nih.gov

Anticancer Activity of this compound (In Vitro Cell Line Studies)

While specific cytotoxicity data for this compound is limited, extensive research on closely related benzochromene derivatives has demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. In one study, a series of novel benzochromene derivatives were screened, and all tested compounds showed significant cytotoxic activity, with inhibitory concentration (IC50) values in the low micromolar range. nih.gov The activity of these compounds highlights the potential of the core chromene structure in designing effective anticancer agents. nih.gov

Similarly, other classes of coumarin derivatives have shown potent activity. For instance, certain acetoxycoumarin and 2-aryl-3-nitro-2H-chromene derivatives have exhibited notable cytotoxicity against lung, liver, and breast cancer cell lines. nih.govrsc.org Benzyl-substituted heterocyclic compounds have also demonstrated significant growth inhibitory profiles against multiple cancer cell lines, including those of the prostate, leukemia, and breast. mdpi.com

Table 1: Cytotoxicity of Benzochromene Derivatives Against Human Cancer Cell Lines Data represents findings for a series of related benzochromene compounds, not this compound itself. nih.gov

| Cancer Cell Line | Cancer Type | Reported IC50 Range (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 4.6 - 21.5 |

| T-47D | Breast Ductal Carcinoma | 4.6 - 21.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 4.6 - 21.5 |

| A-549 | Lung Carcinoma | 4.6 - 21.5 |

| HT-29 | Colon Adenocarcinoma | 4.6 - 21.5 |

| SK-N-MC | Neuroblastoma | 4.6 - 21.5 |

| Y-79 | Retinoblastoma | 4.6 - 21.5 |

The cytotoxic effects of coumarin and benzochromene derivatives are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle in cancer cells. Studies on benzochromene derivatives have shown that their ability to kill cancer cells is directly linked to the initiation of apoptosis. nih.gov

A key mechanism implicated in this process is the generation of reactive oxygen species (ROS). Elevated levels of ROS within cancer cells can cause significant oxidative stress, leading to DNA damage, mitochondrial dysfunction, and ultimately, the activation of apoptotic pathways. In breast cancer cell lines treated with benzochromene derivatives, a notable increase in ROS production was observed, suggesting this is a primary mechanism for inducing apoptosis. nih.gov

Furthermore, related compounds have been shown to induce cell cycle arrest, a process that halts cell division and can precede apoptosis. For example, certain benzyl derivatives and novel benzimidazole (B57391) compounds have been found to cause an accumulation of cells in the G2/M or G1 phases of the cell cycle. markus-peschel.demdpi.com This arrest prevents the cancer cells from proliferating and can trigger internal signaling cascades that lead to apoptosis. markus-peschel.denih.govnih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. While direct studies evaluating the anti-angiogenic properties of this compound were not identified in the reviewed literature, this remains an important area of investigation for potential anticancer agents.

The evaluation of anti-angiogenic activity is commonly performed using various in vitro and ex vivo cellular models. A widely used ex vivo model is the chick chorioallantoic membrane (CAM) assay, where the compound's effect on the development of new blood vessels on the membrane of a chicken embryo is observed. nih.gov In vitro models often utilize Human Umbilical Vein Endothelial Cells (HUVECs). Key assays include proliferation assays, which measure the compound's ability to inhibit the growth of these endothelial cells, and tubule formation assays, which assess the ability of HUVECs to form capillary-like structures, a crucial step in angiogenesis.

The anticancer effects of coumarin derivatives are closely linked to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. nih.gov The core structure of this compound suggests potential interactions with several key pathways that control cell proliferation, survival, and growth.

Two of the most significant pathways implicated are:

Ras/Raf/MEK/ERK Pathway : This pathway is a central regulator of cell proliferation and survival. As mentioned in the antiviral section, substituted 3-benzylcoumarins have been identified as inhibitors of MEK1, a key kinase in this cascade. Inhibition of this pathway can block uncontrolled cell growth and is a validated strategy in cancer therapy. nih.govthesciencein.org

PI3K/Akt/mTOR Pathway : This pathway is crucial for cell growth, metabolism, and survival, and its over-activation is a common feature in many cancers. nih.gov Studies on related benzylsulfone coumarin derivatives have shown that they can exert their anticancer effects by inhibiting the PI3K/Akt pathway. Downregulation of this pathway can lead to decreased cell proliferation and increased apoptosis.

By targeting these fundamental signaling cascades, this compound and its analogues may disrupt the essential processes that drive cancer progression. nih.govnih.gov

Antioxidant Properties of this compound (In Vitro Assays)

The antioxidant potential of coumarin derivatives is a well-established area of research. These compounds can exert their antioxidant effects through various mechanisms, including the scavenging of free radicals and the reduction of oxidizing agents.

Free Radical Scavenging Capacity (e.g., DPPH, ABTS assays)